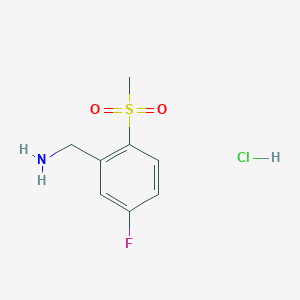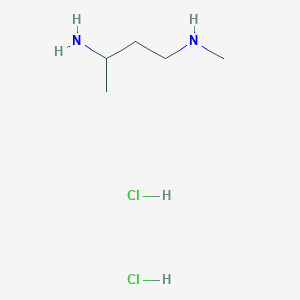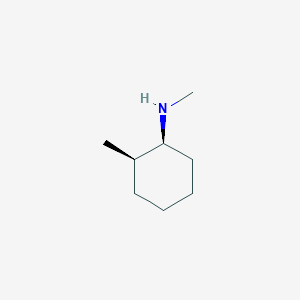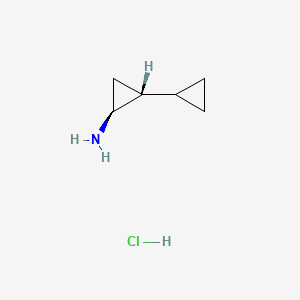amine hydrochloride](/img/structure/B8186384.png)
[(3S)-3-Aminotutyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Aminotutylamine hydrochloride is a chemical compound with the molecular formula C5H15ClN2. It is a derivative of amines and is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Aminotutylamine hydrochloride typically involves reductive amination. This process includes the formation of an imine from an amine and an aldehyde or ketone, followed by reduction to form the desired amine. Common reducing agents used in this process include sodium cyanoborohydride and sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of (3S)-3-Aminotutylamine hydrochloride often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Aminotutylamine hydrochloride undergoes various chemical reactions, including:
Reductive Amination: Formation of imines followed by reduction to amines.
Substitution Reactions: Reaction with alkyl halides to form substituted amines.
Common Reagents and Conditions
Reducing Agents: Sodium cyanoborohydride, sodium triacetoxyborohydride.
Solvents: Methanol, ethanol, tetrahydrofuran.
Major Products
The major products formed from these reactions are secondary and tertiary amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3S)-3-Aminotutylamine hydrochloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of (3S)-3-Aminotutylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form imines with aldehydes and ketones, which are then reduced to amines. This process is crucial in various biochemical pathways and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A simpler amine with similar reactivity but different applications.
Ethylamine: Another primary amine with comparable properties but distinct uses.
Uniqueness
(3S)-3-Aminotutylamine hydrochloride is unique due to its specific structure, which allows for selective reactions and high reactivity in reductive amination processes. Its ability to form stable imines and undergo efficient reduction makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
(3S)-1-N-methylbutane-1,3-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.ClH/c1-5(6)3-4-7-2;/h5,7H,3-4,6H2,1-2H3;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNPTHHQFPNNFD-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCNC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
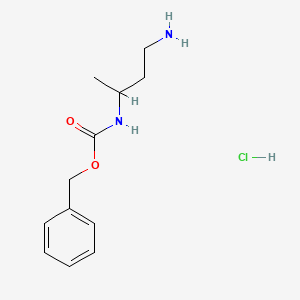
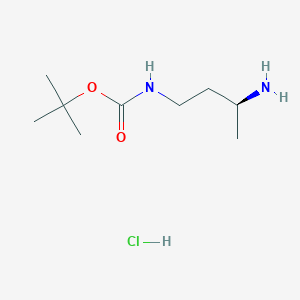
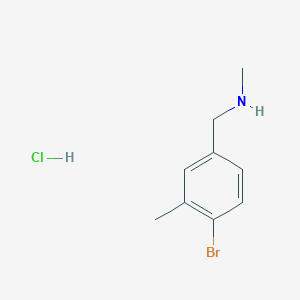
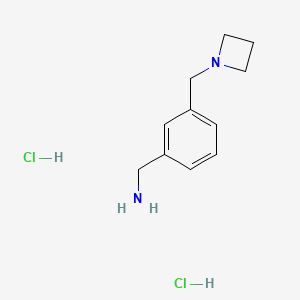

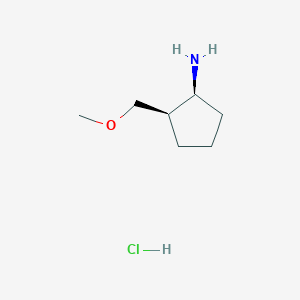
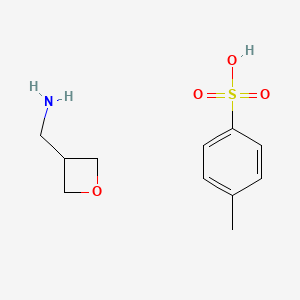
![5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride](/img/structure/B8186364.png)
